UK-500001

概要

説明

UK-500001は、炎症反応の調節に重要な役割を果たす酵素であるホスホジエステラーゼ4(PDE4)の強力な阻害剤です。 この化合物は、顕著な抗炎症作用を示し、慢性閉塞性肺疾患(COPD)や喘息などの病状における潜在的な治療用途について研究されています .

準備方法

合成経路と反応条件

UK-500001の合成は、市販の出発物質から始まる複数のステップを含みます。 反応条件は一般的に、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。プロセスは効率性と費用対効果を最適化するために、一貫した品質を維持するために、しばしば連続フロー反応器と自動システムを伴います。 最終製品は、業界基準への準拠を保証するために、厳格な品質管理措置にかけられます .

化学反応の分析

反応の種類

UK-500001は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。

還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、それぞれ異なる薬理学的特性を持つ可能性のある、さまざまなthis compoundの誘導体が含まれます。 これらの誘導体は、しばしば、有効性の向上と副作用の軽減を有する化合物を特定するために研究されます .

科学研究への応用

This compoundは、次のものを含む科学研究への応用について広く研究されてきました。

化学: ホスホジエステラーゼ4の阻害とその環状アデノシン一リン酸(cAMP)レベルへの影響を研究するためのツール化合物として使用されます。

生物学: 細胞および動物モデルにおける免疫応答の調節と炎症の軽減におけるその役割について調査されました。

医学: COPD、喘息、乾癬などの炎症性疾患の治療のための潜在的な治療薬として探求されています。

科学的研究の応用

Phase II Trials

A notable clinical trial evaluated the efficacy and safety of UK-500001 in patients with moderate to severe COPD. The study involved 209 participants who received one of three doses (0.1, 0.4, or 1.0 mg b.i.d.) or a placebo over six weeks. The primary endpoint was the change in forced expiratory volume in one second (FEV1) after treatment .

Key Findings:

- The 1.0 mg dose showed a statistically significant improvement in FEV1 compared to placebo after two weeks (p = 0.0001) but failed to demonstrate sustained efficacy over the study duration.

- Secondary endpoints, including symptom scores and other lung function measures, did not show significant differences between treatment and placebo groups at week six .

Safety Profile

Despite the lack of sustained efficacy, the safety profile indicated no major adverse effects beyond those typically associated with PDE4 inhibitors, such as gastrointestinal disturbances . However, a higher incidence of diarrhea was noted in participants receiving this compound compared to placebo .

Preclinical Studies

Preclinical studies have demonstrated that this compound effectively inhibits mediator release from human isolated neutrophils and peripheral blood mononuclear cells. In animal models, it has shown promise in reducing inflammation induced by lipopolysaccharide and histamine, indicating its potential anti-inflammatory properties when delivered via inhalation .

| Study Type | Findings |

|---|---|

| Clinical Trial | No sustained efficacy in COPD; initial improvement at high dose (1.0 mg b.i.d.) |

| Preclinical Studies | Effective inhibition of inflammatory mediators; reduced neutrophilia in animal models |

Conclusion and Future Directions

The development of this compound highlights both the potential and challenges associated with inhaled PDE4 inhibitors for treating COPD. While initial studies indicated some efficacy, subsequent trials raised questions about its overall effectiveness compared to existing therapies. Further research may focus on optimizing dosing regimens or exploring combination therapies that could enhance its therapeutic profile.

Case Studies

Case Study: Clinical Trial Analysis

A comprehensive analysis of the phase II trial data revealed that while this compound demonstrated early signs of efficacy at higher doses, it ultimately failed to maintain these benefits over time. The interim analysis indicated that systemic effects might have contributed to adverse events without providing sufficient clinical benefit .

作用機序

UK-500001は、環状アデノシン一リン酸(cAMP)の分解に関与する酵素であるホスホジエステラーゼ4の活性を阻害することにより、その効果を発揮します。この酵素を阻害することにより、this compoundは細胞内のcAMPレベルを高め、炎症性サイトカイン産生の抑制と炎症の軽減につながります。 分子標的は、ホスホジエステラーゼ4のさまざまなアイソフォームを含み、関与する経路は主に炎症反応の調節に関連しています .

類似の化合物との比較

類似の化合物

ロフルミラスト: COPDの治療に使用される別のホスホジエステラーゼ4阻害剤です。

アプレミラスト: 乾癬および乾癬性関節炎の治療に使用されるホスホジエステラーゼ4阻害剤です。

シロミラスト: COPDのために調査されましたが、市場には出ませんでした

ユニークさ

This compoundは、PDE4D3、PDE4B2、PDE4A4、PDE4C2などのホスホジエステラーゼ4の複数のアイソフォームに対する強力な阻害活性においてユニークです。この広域スペクトル阻害は、その強力な抗炎症効果に貢献しています。 さらに、this compoundは、前臨床研究で有望な結果を示しており、さらなる研究開発のための貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Roflumilast: Another phosphodiesterase 4 inhibitor used in the treatment of COPD.

Apremilast: A phosphodiesterase 4 inhibitor used for the treatment of psoriasis and psoriatic arthritis.

Cilomilast: A phosphodiesterase 4 inhibitor that was investigated for COPD but did not reach the market

Uniqueness

UK-500001 is unique in its potent inhibitory activity against multiple isoforms of phosphodiesterase 4, including PDE4D3, PDE4B2, PDE4A4, and PDE4C2. This broad-spectrum inhibition contributes to its robust anti-inflammatory effects. Additionally, this compound has shown promising results in preclinical studies, making it a valuable compound for further research and development .

生物活性

UK-500001 is a phosphodiesterase 4 (PDE4) inhibitor that was developed by Pfizer and has been studied for its potential therapeutic applications in chronic obstructive pulmonary disease (COPD) and asthma. Despite its moderate potency, this compound has faced challenges in clinical efficacy, leading to its discontinuation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, preclinical findings, and clinical trial outcomes.

Overview of this compound

Chemical Properties:

- Type: PDE4 inhibitor

- IC50: 1 nM, indicating moderate potency against PDE4 enzymes .

- Mechanism of Action: By inhibiting PDE4, this compound increases intracellular cAMP levels, which can lead to anti-inflammatory effects.

Preclinical Efficacy

In preclinical studies, this compound demonstrated significant anti-inflammatory activity across various animal models. Notably, it inhibited the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in both human and rodent macrophagic cell lines at nanomolar concentrations . The compound's efficacy was evaluated in several studies:

| Study | Findings |

|---|---|

| Vestbo et al. (2009) | Showed preclinical efficacy in various species but lacked clinical success. |

| Nials et al. (2011) | Demonstrated anti-inflammatory effects in animal models of pulmonary inflammation. |

| Tralau-Stewart et al. (2011) | Confirmed the compound's ability to reduce inflammatory markers in vitro. |

Clinical Trials

This compound underwent clinical evaluation for its effectiveness in treating moderate to severe COPD. However, the results were disappointing:

- Trial Results: The clinical trial failed to demonstrate significant efficacy at any dose tested .

- Adverse Effects: A higher incidence of gastrointestinal side effects, particularly diarrhea, was noted despite the lack of therapeutic benefit .

- Discontinuation: Due to the lack of clinical activity and concerns regarding its moderate potency and low solubility, this compound was discontinued in 2006 .

The pharmacological action of this compound is primarily through inhibition of PDE4, leading to increased levels of cAMP within cells. This mechanism is crucial for mediating anti-inflammatory responses:

- Inhibition of Cytokine Release: The compound reduces the secretion of pro-inflammatory cytokines from immune cells.

- Impact on Immune Response: By modulating intracellular signaling pathways, this compound influences the activation and function of various immune cells.

Pharmacokinetic Profile

Although designed for inhalation to minimize systemic exposure, this compound exhibited high plasma protein binding and metabolic clearance rates that may have contributed to its limited effectiveness in vivo .

Case Studies

Several case studies have illustrated the challenges faced with this compound:

- COPD Patient Trials:

- Comparative Studies with Other PDE4 Inhibitors:

特性

CAS番号 |

582332-31-8 |

|---|---|

分子式 |

C26H24F3N3O4 |

分子量 |

499.5 g/mol |

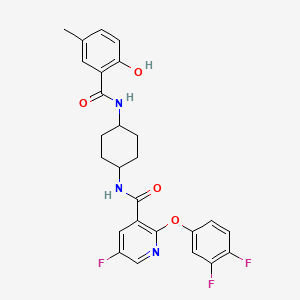

IUPAC名 |

2-(3,4-difluorophenoxy)-5-fluoro-N-[4-[(2-hydroxy-5-methylbenzoyl)amino]cyclohexyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C26H24F3N3O4/c1-14-2-9-23(33)19(10-14)24(34)31-16-3-5-17(6-4-16)32-25(35)20-11-15(27)13-30-26(20)36-18-7-8-21(28)22(29)12-18/h2,7-13,16-17,33H,3-6H2,1H3,(H,31,34)(H,32,35) |

InChIキー |

OHIUQAZROSYCMC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)O)C(=O)NC2CCC(CC2)NC(=O)C3=C(N=CC(=C3)F)OC4=CC(=C(C=C4)F)F |

正規SMILES |

CC1=CC(=C(C=C1)O)C(=O)NC2CCC(CC2)NC(=O)C3=C(N=CC(=C3)F)OC4=CC(=C(C=C4)F)F |

外観 |

Solid powder |

Key on ui other cas no. |

582332-31-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

UK-500,001; UK500,001; UK 500,001; UK-500001; UK500001; UK 500001. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。